5,7-Dimethylquinoxaline is an organic compound belonging to the quinoxaline family, characterized by its unique bicyclic structure. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. The compound is classified as a heterocyclic aromatic compound, specifically a derivative of quinoxaline, which consists of two fused benzene rings containing nitrogen atoms.
5,7-Dimethylquinoxaline can be synthesized through various chemical reactions involving simpler quinoxaline derivatives. Its classification falls under the broader category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure. In this case, the nitrogen atoms contribute to the compound's reactivity and biological properties.
The synthesis of 5,7-dimethylquinoxaline can be achieved through several methods:
The molecular formula of 5,7-dimethylquinoxaline is C10H10N2, indicating it contains ten carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The structure features a bicyclic arrangement with two methyl groups located at the 5 and 7 positions on the quinoxaline ring system.
5,7-Dimethylquinoxaline participates in various chemical reactions:
The mechanism of action for compounds like 5,7-dimethylquinoxaline primarily involves interactions with biological targets such as enzymes or receptors. Studies have shown that derivatives of quinoxaline can inhibit specific kinases involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.
For instance, research indicates that modifications at specific positions on the quinoxaline ring can enhance selectivity towards certain kinases like GSK3β. This selectivity is attributed to hydrogen bonding interactions between the compound and amino acid residues in the kinase active site .
5,7-Dimethylquinoxaline has several scientific applications:
Systematic Nomenclature:
Structural Characteristics:
Table 1: Structural and Physicochemical Properties of 5,7-Dimethylquinoxaline
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 158.20 g/mol | Calculated |
Melting Point | 295 K (22°C) | Capillary method |
Boiling Point | 547 K (274°C) | Borsche-Groth method |
LogP (Octanol-Water) | 2.38 ± 0.15 | SwissADME prediction |
Hydrogen Bond Acceptors | 2 | PubChem data [1] |
The trajectory of quinoxaline therapeutics reveals strategic exploitation of its bioisosteric versatility:
Table 2: Evolution of Key Quinoxaline Pharmacophores
Era | Therapeutic Focus | Representative Agent | Mechanistic Innovation |
---|---|---|---|
1940s | Antibacterials | Sulfaquinoxaline | Dihydrofolate reductase inhibition |
1980s | Antitumor | Echinomycin | DNA bis-intercalation |
2010s | Antidiabetic | Linagliptin analogs | DPP-4 inhibition [5] |
2020s | Multitarget | 6a/6c derivatives* | Dual sPLA₂/α-glucosidase inhibition [2] |
Note: Derivatives incorporate dimethylquinoxaline scaffolds.
Antidiabetic Applications
5,7-Dimethylquinoxaline serves as a core scaffold in dipeptidyl peptidase-IV (DPP-4) inhibitors. Hybridization with sulfonamide groups (e.g., compound 10a) yields nanomolar inhibitors (IC₅₀ = 6.7–39 nM) that enhance insulin secretion via GLP-1 stabilization. Molecular docking confirms key interactions:
Anti-Inflammatory and Cardiovascular Therapeutics
Secretory phospholipase A₂ (sPLA₂) drives atherosclerosis in diabetic patients. 5,7-Dimethylquinoxaline sulfonohydrazide hybrids (e.g., compound 6a) inhibit sPLA₂ at nanomolar concentrations (IC₅₀ = 47.5 nM) by:
Antifungal Development
While 2,3-dimethylquinoxaline exhibits broad-spectrum activity (e.g., MIC = 9 µg/mL against Cryptococcus neoformans), the 5,7-isomer’s efficacy is structure-dependent. Cocrystallization with 3,5-dinitrobenzoic acid enhances bioavailability via O–H···N hydrogen bonding, improving topical delivery in mycetoma models [6] [8].
Synthetic Methodologies
Modern routes emphasize atom economy and regioselectivity:
**Route A: Friedel-Crafts Pathway** Quinoxaline + Acetyl chloride → 5,7-Dimethylquinoxaline (AlCl₃ catalyst, 68% yield) **Route B: Condensation-Hydrogenation** 1. o-Phenylenediamine + 2,5-hexanedione → Tetrahydroquinoxaline intermediate 2. Dehydrogenation (Pd/C, 250°C) → 5,7-Dimethylquinoxaline (82% yield) [9]
Table 3: Synthetic Approaches to 5,7-Dimethylquinoxaline Derivatives
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, CH₃COCl, 110°C, 6h | 68 | High regioselectivity |
Cyclocondensation | o-PDA + hexanedione, EtOH, Δ | 75 | Single-step, scalable |
Suzuki Coupling | 5,7-Dibromoquinoxaline + CH₃B(OH)₂, Pd(PPh₃)₄ | 83 | Functional group tolerance |
Concluding Remarks
5,7-Dimethylquinoxaline exemplifies the strategic evolution of quinoxaline chemistry—from a simple heterocycle to a multifaceted pharmacophore. Its capacity for hydrogen bonding, π-stacking, and hydrophobic interactions underpins engagements with diverse targets (DPP-4, sPLA₂, fungal enzymes). Contemporary research prioritizes hybrid derivatives exploiting the electronic modulation conferred by the 5,7-dimethyl motif, positioning this scaffold at the forefront of multitarget drug discovery for metabolic and inflammatory disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1